molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-69-7

2-(Furan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B1341106
CAS No.: 951625-69-7
M. Wt: 185.18 g/mol
InChI Key: ZOWMZLMKRQUFCY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)imidazo[1,2-b]pyridazine (CAS 951625-69-7) is a high-value heterocyclic compound incorporating the privileged imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in modern medicinal chemistry . This scaffold is recognized as a "privileged" structure for designing novel bioactive molecules due to its proven capacity to interact with diverse biological targets . The core imidazo[1,2-b]pyridazine structure is a key component in several therapeutic agents, most notably the FDA-approved kinase inhibitor ponatinib, underscoring its substantial potential in drug discovery . The specific incorporation of a furan-2-yl substituent at the 2-position enhances the molecular complexity and may influence the compound's binding properties and pharmacokinetic profile, making it a versatile intermediate or candidate for pharmacological investigation . Primary research applications for this compound and its structural analogs are concentrated in the development of anticancer and anti-infective agents . As part of the imidazopyridazine class, it is extensively studied for its kinase inhibition activity, which is a fundamental mechanism for developing new anticancer therapies . Furthermore, emerging research highlights the promise of the imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for neglected tropical diseases, such as eumycetoma, demonstrating its broad applicability in infectious disease research . Beyond these areas, derivatives have shown promising in vivo anti-seizure effects in animal models, positioning them as potential antiepileptic drugs through a mechanism involving the blockade of voltage-gated calcium channels . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: 951625-69-7 • Molecular Formula: C10H7N3O • Molecular Weight: 185.18 g/mol • SMILES: C12=NC(C3=CC=CO3)=CN1N=CC=C2 [br>• Storage: Store at recommended temperatures as per the certificate of analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWMZLMKRQUFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Furan 2 Yl Imidazo 1,2 B Pyridazine and Its Analogs

Classical Cyclocondensation Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core

The foundational strategy for constructing the imidazo[1,2-b]pyridazine system often relies on well-established cyclocondensation reactions. These methods involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) structure.

Condensation Reactions with 3-Aminopyridazines

A primary and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.gov This reaction, typically carried out under mild basic conditions, forges the fused imidazole ring. For the synthesis of the target compound, 2-(furan-2-yl)imidazo[1,2-b]pyridazine, this would involve the reaction of a suitable 3-aminopyridazine with 2-bromo-1-(furan-2-yl)ethan-1-one.

A critical aspect of this synthesis is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. nih.gov Consequently, alkylation by the α-bromoketone can preferentially occur at this site, which hinders the desired cyclization to form the imidazo[1,2-b]pyridazine core. nih.gov

Strategic Introduction of Halogen Substituents for Subsequent Derivatization

To overcome the regioselectivity issue in the condensation of 3-aminopyridazines, a common strategy is the use of a 3-amino-6-halopyridazine. nih.gov The presence of a halogen atom at the 6-position, adjacent to the more nucleophilic ring nitrogen, effectively reduces its nucleophilicity. This steric and electronic hindrance directs the alkylation by the α-bromoketone to the desired ring nitrogen, which is adjacent to the amino group, thus facilitating the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov

The halogen substituent, such as chlorine, not only serves as a directing group for the cyclization but also provides a valuable handle for further functionalization of the molecule. thesciencein.org For instance, a 6-chloroimidazo[1,2-b]pyridazine (B1266833) intermediate can undergo various cross-coupling reactions to introduce a wide array of substituents at this position, allowing for the synthesis of a diverse library of analogs. thesciencein.org

Starting MaterialReagentConditionsProductYield
3-Amino-6-chloropyridazine2-Bromo-1-(substituted-aryl)ethanoneNaHCO3, DMF6-Chloro-2-(substituted-aryl)imidazo[1,2-b]pyridazineNot specified
3-Amino-6-halopyridazineα-BromoketoneMild base (e.g., NaHCO3)Halogenated imidazo[1,2-b]pyridazineGood

Transition-Metal Catalyzed Synthetic Strategies

Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis and functionalization of imidazo[1,2-b]pyridazines have significantly benefited from these advancements. researchgate.net

Cross-Coupling Reactions for Furan (B31954) Moiety Installation

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing the furan moiety onto the imidazo[1,2-b]pyridazine scaffold. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in this regard. researchgate.net For example, a 2-halo-imidazo[1,2-b]pyridazine can be coupled with a furan-2-boronic acid derivative (in a Suzuki reaction) or a 2-stannylfuran (in a Stille reaction) to yield this compound.

A notable application of this strategy is the Suzuki reaction of 6-chloro-2-substituted imidazo[1,2-b]pyridazines with various aryl boronic acids. thesciencein.org This reaction, typically catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride in the presence of a base like potassium carbonate, allows for the introduction of diverse aryl groups at the 6-position. thesciencein.org A similar approach can be envisioned for the installation of the furan group at the 2-position by starting with a 2-bromoimidazo[1,2-b]pyridazine.

Coupling PartnersCatalyst/BaseReaction TypeProduct
6-Chloro-2-substituted imidazo[1,2-b]pyridazine and Substituted aryl boronic acidPd(PPh3)2Cl2 / K2CO3Suzuki2-Substituted-6-(substituted-aryl)imidazo[1,2-b]pyridazine
2-Halo-imidazo[1,2-b]pyridazine and Furan-2-boronic acidPalladium catalyst / BaseSuzukiThis compound
2-Halo-imidazo[1,2-b]pyridazine and 2-StannylfuranPalladium catalystStilleThis compound

C-H Functionalization and Other Catalytic Methods

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the derivatization of heterocyclic compounds. researchgate.net For the imidazo[1,2-b]pyridazine system, palladium-catalyzed direct C-H arylation offers a route to install the furan moiety without the need for pre-functionalized starting materials (i.e., halogenated imidazo[1,2-b]pyridazines). dergipark.org.tr This approach involves the direct coupling of an imidazo[1,2-b]pyridazine with a furan derivative, often requiring an oxidant and a suitable palladium catalyst.

Other transition-metal-catalyzed reactions, such as the Sonogashira coupling for the introduction of alkynyl groups, can also be employed to build complexity on the imidazo[1,2-b]pyridazine core, which can then be further elaborated to introduce a furan ring. researchgate.net

Multi-Component Reactions in the Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. bohrium.com The Groebke–Blackburn–Bienaymé reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines. researchgate.net

This reaction involves the acid-catalyzed condensation of an aminoazine (such as 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.net To synthesize derivatives of this compound, furan-2-carbaldehyde could be used as the aldehyde component. The isocyanide component can be varied to introduce diversity at the 3-position of the resulting imidazo[1,2-b]pyridazine. This approach allows for the rapid and efficient assembly of a library of substituted imidazo[1,2-b]pyridazines. researchgate.net The reaction is often carried out in sustainable solvents, highlighting its potential as a green synthetic methodology. bohrium.comresearchgate.net

Component 1Component 2Component 3CatalystProduct
3-AminopyridazineAldehydeIsocyanideAcid (e.g., HClO4)Substituted imidazo[1,2-b]pyridazine
3-AminopyridazineFuran-2-carbaldehydeVarious isocyanidesAcid2-(Furan-2-yl)-3-(substituted)imidazo[1,2-b]pyridazine

Emerging Methodologies for Efficient and Sustainable Synthesis

One of the prominent green techniques is the use of microwave and ultrasound irradiation to accelerate chemical reactions. nih.govresearchgate.net For the synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives, these methods have been shown to be efficient and environmentally friendly, offering significant advantages over conventional heating. nih.gov Microwave-assisted synthesis, in particular, provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent another cornerstone of efficient and sustainable synthesis. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot method for assembling 3-amino-2-arylimidazo[1,2-b]pyridazines from an aminopyridazine, an aldehyde, and an isocyanide. researchgate.net This approach is highly convergent and atom-economical. Research has demonstrated that this reaction can be performed using diverse aldehydes and isocyanides, yielding a broad range of substituted imidazo[1,2-b]pyridazines in good yields (66-93%). researchgate.net Further enhancing its green credentials, the GBBR can be conducted in environmentally benign and biodegradable deep eutectic solvents like urea (B33335)–choline chloride. researchgate.net The combination of the GBBR with microwave assistance has been employed to create bis-heterocyclic compounds containing the imidazo[1,2-a]pyridine (B132010) core, a strategy that significantly reduces reaction times from hours to minutes. mdpi.com

The shift towards aqueous and metal-free reaction conditions is a significant trend in the sustainable synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines, providing a model for imidazo[1,2-b]pyridazine synthesis. rsc.orgnih.gov Iodine-catalyzed condensation of aryl methyl ketones with 2-aminopyridines in water has been shown to be an effective method. nih.gov The use of surfactants like sodium dodecyl sulphate (SDS) in water can create micellar media that enhance substrate scope and yields, offering a green alternative to volatile organic solvents. nih.govacs.org Furthermore, metal-free cycloisomerizations of N-propargylpyridiniums in water can produce imidazo[1,2-a]pyridines with quantitative yields in minutes, demonstrating a significant improvement in green metrics compared to traditional metal-catalyzed routes. rsc.org

Modern organometallic chemistry also offers advanced, efficient routes through C-H activation. researchgate.net This strategy allows for the direct functionalization of the imidazo[1,2-b]pyridazine core without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. Palladium-catalyzed intramolecular C-H amination is one such method used for the ring-forming step in creating fused heterocyclic systems. researchgate.net

These emerging methodologies collectively represent a paradigm shift in the synthesis of this compound and its analogs, moving towards processes that are not only chemically efficient but also environmentally responsible.

Interactive Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazo[1,2-a]pyridine Derivatives

Data derived from studies on analogous heterocyclic systems.

EntryReactionCatalystSolventMethodTimeYield (%)Reference
12-azidobenzaldehyde + 2-aminopyridine (B139424) + tert-butyl isocyanideNH4ClN/AConventional (25°C)12 h82 mdpi.com
22-azidobenzaldehyde + 2-aminopyridine + tert-butyl isocyanideNH4ClN/AConventional (60°C)8 h83 mdpi.com
32-azidobenzaldehyde + 2-aminopyridine + tert-butyl isocyanideNH4ClN/AMicrowave30 min89 mdpi.com

Table 2: Groebke-Blackburn-Bienaymé Reaction for the Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines

Amidine ComponentAldehydeIsocyanideYield (%)Reference
3-AminopyridazineBenzaldehydetert-Butyl isocyanide85 researchgate.net
3-Aminopyridazine4-Chlorobenzaldehydetert-Butyl isocyanide93 researchgate.net
3-Amino-6-chloropyridazine4-MethoxybenzaldehydeCyclohexyl isocyanide88 researchgate.net
3-Amino-6-chloropyridazineBenzaldehydeBenzyl isocyanide66 researchgate.net

Structural Characterization and Analysis Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable tools for the characterization of organic molecules. By analyzing the interaction of a compound with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary data that, when combined, allow for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

For the parent imidazo[1,2-b]pyridazine (B131497) scaffold, characteristic chemical shifts have been identified. chemicalbook.comchemicalbook.com In the ¹H NMR spectrum, the protons of the fused ring system appear in the aromatic region. The introduction of a 2-(furan-2-yl) group at the 2-position of the imidazo[1,2-b]pyridazine core is expected to influence the chemical shifts of the neighboring protons. The furan (B31954) ring itself will exhibit its own distinct set of proton signals, typically seen as multiplets or doublets of doublets, corresponding to the protons at its 3', 4', and 5' positions.

In the ¹³C NMR spectrum of the parent imidazo[1,2-b]pyridazine , the carbon atoms of the bicyclic system show distinct resonances. chemicalbook.com The attachment of the furan ring would introduce additional signals corresponding to the carbons of the furan moiety, and would also induce shifts in the signals of the imidazo[1,2-b]pyridazine carbons, particularly those in proximity to the substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Furan-2-yl)imidazo[1,2-b]pyridazine (Data presented below is based on typical chemical shift values for related structural motifs and should be considered illustrative. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-37.8 - 8.2s-
H-68.0 - 8.4d~ 9.0
H-77.0 - 7.4dd~ 9.0, 4.5
H-87.6 - 8.0d~ 4.5
H-3' (Furan)6.8 - 7.2d~ 3.5
H-4' (Furan)6.4 - 6.7dd~ 3.5, 1.8
H-5' (Furan)7.5 - 7.8d~ 1.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented below is based on typical chemical shift values for related structural motifs and should be considered illustrative. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
C-2140 - 145
C-3110 - 115
C-5145 - 150
C-6120 - 125
C-7115 - 120
C-8130 - 135
C-2' (Furan)148 - 152
C-3' (Furan)105 - 110
C-4' (Furan)110 - 115
C-5' (Furan)142 - 146

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact mass can be determined with high precision.

For This compound , High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion [M+H]⁺, which can be used to confirm its elemental formula (C₁₀H₇N₃O). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of fragments from the parent ion that are consistent with the proposed structure. For instance, fragmentation of the furan ring or cleavage at the bond connecting the two heterocyclic systems could be expected.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₇N₃O
Molecular Weight185.18 g/mol
Predicted [M+H]⁺ (m/z)186.0662

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Characteristic Infrared Absorption Bands for this compound (Data presented below is based on typical IR frequencies for the constituent functional groups and should be considered illustrative.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=N Stretch (Imidazole/Pyridazine)1600 - 1650Medium-Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-O-C Stretch (Furan)1000 - 1300Strong
C-H Bending (Out-of-plane)700 - 900Strong

X-ray Crystallography for Elucidating Solid-State Architecture and Intermolecular Interactions

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.

For a compound like This compound , an X-ray crystal structure would confirm the planarity of the fused imidazo[1,2-b]pyridazine ring system and determine the relative orientation of the furan ring with respect to this core. Furthermore, X-ray analysis reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, which can influence the physical properties of the compound. Although a crystal structure for the specific title compound is not available in the cited literature, studies on related structures, such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, have shown that these types of fused heterocyclic systems tend to be planar and can engage in π-π stacking interactions. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Furan (B31954) Substitution on Biological Activity Profiles

The furan ring is a versatile scaffold in compounds with biological applications due to its inherent properties. ijabbr.comijabbr.com Its electron-rich nature allows for a variety of electrical interactions with biomolecules, which can facilitate strong binding to biological targets like enzymes and receptors. ijabbr.com Furthermore, the aromaticity of the furan ring can contribute to the metabolic stability and bioavailability of the parent compound. ijabbr.com

In the context of the imidazo[1,2-b]pyridazine (B131497) framework, the nature of the substituent at the 2-position is critical for biological activity. Studies on related analogues designed as ligands for β-amyloid plaques have shown that replacing a phenyl ring at the 2-position with other heterocyclic rings, such as pyridinyl or thiophenyl, leads to a significant reduction in binding affinity. nih.gov This suggests that the specific electronic and steric properties of the aromatic system at this position are crucial for target recognition. While direct studies on substitutions on the furan ring of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine are not extensively detailed, the high reactivity of the furan ring allows for electrophilic substitution reactions, presenting opportunities for modification. ijabbr.comresearchgate.net Even slight alterations in the substitution pattern on a furan ring can lead to noticeable changes in the biological activity of the derivative. utripoli.edu.ly The versatility of the furan scaffold allows for the synthesis of a wide array of derivatives through the introduction of various functional groups, which can be leveraged to modulate the biological profile of the molecule. ijabbr.com

Influence of Other Substitution Patterns on the Imidazo[1,2-b]pyridazine Framework

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the substitution patterns at various positions on the bicyclic core. nih.gov Extensive SAR studies have been conducted by modifying the 3-, 6-, and 8-positions to optimize activity against different biological targets. researchgate.netnih.gov

For instance, in a series of compounds evaluated for binding to Aβ plaques, modifications at the 6-position showed that a methylthio analogue had a higher affinity than a methoxyl analogue. nih.gov In another study focused on Tyk2 JH2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety resulted in dramatically improved metabolic stability. nih.gov Further modifications to the N1-substituent of the pyridone ring and the C3 position of the imidazo[1,2-b]pyridazine core led to the identification of highly potent and selective inhibitors. nih.gov Specifically, introducing an enantiomeric (1R,2S)-2-fluorocyclopropyl group at the C3 amide side chain enhanced the Tyk2 JH2 affinity by fourfold. nih.gov

The development of Haspin kinase inhibitors also highlights the importance of substitution. A significant improvement in activity was achieved by substituting the C-6 alkyloxy group with heteroalkyl cycles like morpholine (B109124). nih.gov The position of the heteroatoms in these cycles had a notable impact, with proximity of two electron-rich oxygen atoms favoring interaction with the kinase active site. nih.gov

The following table summarizes the observed effects of various substitutions on the imidazo[1,2-b]pyridazine framework across different studies.

PositionSubstituent/ModificationTargetObserved Effect on ActivityReference
2Replacement of Phenyl with Pyridinyl or Thiophenylβ-Amyloid PlaquesSignificantly reduced binding affinity nih.gov
3(1R,2S)-2-fluorocyclopropyl (as part of an amide side chain)Tyk2 JH24-fold enhancement in binding affinity nih.gov
6Methylthio vs. Methoxyβ-Amyloid PlaquesMethylthio showed higher binding affinity nih.gov
66-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)Tyk2 JH2Dramatically improved metabolic stability nih.gov
6Morpholine (replacing alkyloxy group)Haspin KinaseReal improvement in activity (IC50 of 6-12 nM) nih.gov

Analysis of Molecular Conformation and Ligand-Target Recognition

The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives and their binding mode to target proteins are fundamental to their biological activity. X-ray co-crystal structures of related inhibitors have provided valuable insights into ligand-target recognition. nih.govrsc.org

In the case of Haspin kinase inhibitors, a co-crystal structure revealed that the imidazopyridazine derivative adopts a planar conformation within the kinase's active site. nih.gov This planarity facilitates the positioning of an indazole moiety for hydrogen bonding with the hinge region of the kinase, a common interaction pattern for ATP-competitive inhibitors. nih.gov The imidazopyridazine group itself extends further into the binding pocket, where it interacts with the catalytic lysine (B10760008) residue (Lys511). nih.gov

Similarly, the design of dual c-Met and VEGFR2 kinase inhibitors based on imidazo[1,2-a]pyridine (B132010), a related scaffold, benefited from structural information. nih.gov Optimization efforts led to derivatives containing pyrazolone (B3327878) and pyridone, which could form intramolecular hydrogen bonds. nih.gov These hydrogen bonds enforce a more rigid conformation of the molecule, which is often favorable for potent inhibition by reducing the entropic penalty of binding. nih.gov This principle of conformational rigidity is a key aspect of rational drug design for this class of compounds.

Optimization Strategies for Potency and Selectivity

A primary goal in the development of imidazo[1,2-b]pyridazine-based therapeutic agents is the optimization of potency and selectivity towards the intended biological target. nih.gov Iterative modification of the scaffold's substituents is a common and effective strategy. rsc.org

One key optimization strategy involves modulating the physicochemical properties of the molecule. For example, replacing an aryl CH group with an imino nitrogen in the core structure was explored as a method to reduce lipophilicity, which can in turn decrease non-specific binding. nih.gov

Structure-based design is another powerful optimization tool. In the development of TYK2 inhibitors, off-target activity against phosphodiesterase 4 (PDE4) was identified as a potential liability. rsc.org By analyzing X-ray co-crystal structures of representative ligands bound to both TYK2 and PDE4, researchers could identify "selectivity vectors." rsc.org Elaborating the molecular structure along these vectors—directions in space where modifications would be tolerated by the target but clash with the off-target—allowed for the design of compounds with high selectivity for TYK2. rsc.org

For Haspin kinase inhibitors, optimization was guided by a combination of crystallography and molecular docking. nih.gov This dual approach led to the rapid development of inhibitors with potent activity (IC50 values between 6 and 100 nM) and improved selectivity against other kinases like CDK1/CyclinB. nih.gov A notable example is compound 21 from this series, which exhibited an IC50 of 6 nM for Haspin and showed selectivity folds of 716, 150, and 50 against CDK2, CDK5, and DYRK1A, respectively. nih.gov

Exploration of Heterocyclic Moiety Contributions to Biological Efficacy

The biological efficacy of this compound arises from the synergistic contributions of both its heterocyclic components.

The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This bicyclic system serves as a rigid and structurally versatile template for presenting substituents in a well-defined spatial orientation for interaction with biological targets. It can act as a bioisostere for other important biological structures, such as purines, allowing it to compete for binding sites on enzymes like kinases. For many kinase inhibitors, this scaffold plays a direct role in binding to the ATP pocket, often forming crucial hydrogen bonds with the hinge region of the enzyme. nih.gov The pyridazine (B1198779) ring within the core is also amenable to various chemical modifications, facilitating the exploration of structure-activity relationships. nih.gov

Biological Activities and Mechanistic Insights

Protein Kinase Inhibition

The imidazo[1,2-b]pyridazine (B131497) moiety is recognized as a privileged scaffold in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govsemanticscholar.org Modifications at various positions on this core structure have been shown to dictate its potency and selectivity towards different protein kinases. nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR2, TRK, FLT3)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs), which are crucial in cell proliferation and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The VEGF signaling pathway is a key driver of tumor angiogenesis, making its inhibition a critical strategy in cancer therapy. researchgate.net Researchers have successfully designed imidazo[1,2-b]pyridazine derivatives as potent VEGFR2 kinase inhibitors. By using the crystal structure of known inhibitors, scientists have developed compounds with strong affinity for the kinase. For instance, a series of ponatinib-based imidazo[1,2-b]pyridazine derivatives were synthesized, with compound 9k (WS-011) showing a potent inhibitory concentration (IC50) of 8.4 nM against VEGFR2. bohrium.com This compound also displayed superior selectivity for VEGFR over a panel of 70 other kinases when compared to the multi-targeted inhibitor ponatinib (B1185). bohrium.com Another study identified that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives possessed potent affinity for VEGFR2, with compound 6b exhibiting an IC50 value of 7.1 nM. researchgate.net

Tropomyosin Receptor Kinases (TRKs): The TRK family of neurotrophin receptors has emerged as a significant target in cancer therapy. A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as second-generation TRK inhibitors. The representative compound 15m demonstrated exceptional potency, inhibiting wild-type TRK (TRKWT) with an IC50 of 0.08 nM. cu.edu.eg Crucially, this compound also maintained high potency against common resistance mutants, with IC50 values of 2.14 nM and 0.68 nM against TRKG595R and TRKG667C, respectively. cu.edu.eg

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.gov The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent FLT3 inhibitors. Through scaffold hopping, a series of derivatives were identified with high potency. Compound 34f showed nanomolar inhibitory activity against both FLT3-ITD (Internal Tandem Duplication) and the resistant mutant FLT3-D835Y, with IC50 values of 4 nM and 1 nM, respectively. nih.govf1000research.com This compound also demonstrated potent growth inhibition in FLT3-ITD-positive AML cell lines, with GI50 values ranging from 4 to 9 nM, while FLT3-independent cell lines were significantly less sensitive. nih.govf1000research.com

CompoundTarget KinaseInhibitory Concentration (IC50/GI50)
9k (WS-011)VEGFR28.4 nM (IC50)
6bVEGFR27.1 nM (IC50)
15mTRK (Wild-Type)0.08 nM (IC50)
15mTRK (G595R Mutant)2.14 nM (IC50)
15mTRK (G667C Mutant)0.68 nM (IC50)
34fFLT3-ITD4 nM (IC50)
34fFLT3-D835Y Mutant1 nM (IC50)
34fMV4-11 Cells (FLT3-ITD+)7 nM (GI50)

Modulation of Non-Receptor Tyrosine Kinases (e.g., BCL-ABL, BTK)

The therapeutic reach of imidazo[1,2-b]pyridazine derivatives extends to non-receptor tyrosine kinases, which are cytoplasmic or nuclear enzymes involved in various signaling cascades.

BCR-ABL: The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Ponatinib, a well-known BCR-ABL inhibitor that contains the imidazo[1,2-b]pyridazine core, is effective against various mutations, including the highly resistant T315I mutation. nih.gov The success of ponatinib has spurred further exploration of this scaffold for developing new inhibitors to overcome resistance. f1000research.com

Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in the B-cell receptor signaling pathway and a validated target for autoimmune diseases. Research has led to the discovery of imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible BTK inhibitors.

Inhibition of Janus Kinases (JAK)

The JAK-STAT signaling pathway is crucial for cytokine signaling in the immune system. Certain imidazo[1,2-b]pyridazine derivatives have been developed as novel and potent inhibitors of Janus kinases. nih.gov Specifically, research has focused on Tyrosine kinase 2 (Tyk2), a member of the JAK family. Potent and selective inhibitors targeting the pseudokinase (JH2) domain of Tyk2 have been developed from the imidazo[1,2-b]pyridazine scaffold. Compound 6 was identified as a highly potent and selective Tyk2 JH2 inhibitor, demonstrating efficacy in a rat model of adjuvant arthritis. nih.gov

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain, making it a target for neurological and psychiatric disorders. A novel series of imidazo[1,2-b]pyridazine derivatives have been designed and optimized as potent PDE10A inhibitors. Compound 31 from this series displayed excellent pharmacokinetic properties and was also evaluated as an insulin (B600854) secretagogue. daneshyari.com

Inhibition of COX Enzymes

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins (B1171923) involved in inflammation. While much of the research focuses on pyridazine (B1198779) or imidazo[1,2-a]pyridine (B132010) cores, these studies provide a strong rationale for the potential of the related imidazo[1,2-b]pyridazine scaffold. For example, novel pyridazinone derivatives have been shown to be highly potent and selective COX-2 inhibitors. cu.edu.eg Compound 3g was identified as a highly selective COX-2 inhibitor with an IC50 of 43.84 nM and a selectivity index comparable to celecoxib, along with a favorable gastric safety profile. cu.edu.eg Similarly, certain imidazo[1,2-a]pyridine derivatives have demonstrated significant and specific inhibitory effects on COX-2, with IC50 values as low as 0.05 µM. rjpbr.com

Anti-Proliferative Activity in Cell-Based Assays

The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore in the development of anticancer agents. researchgate.netnih.gov Derivatives have demonstrated significant anti-proliferative activities against various human cancer cell lines. For instance, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed potent activity, particularly against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, certain imidazo[1,2-b]pyridazin-3-yl acetamide (B32628) derivatives have been reported to be active against A-549 and Du-145 cancer cell lines, with IC₅₀ values ranging from 1.74μM to 16.17μM. vpcollege.org

Table 1: Anti-Proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives Against A549 Cancer Cell Line
CompoundSubstitutionIC₅₀ (μM)Reference
A17Diaryl urea derivative0.07 nih.gov
A18Diaryl urea derivative0.06 nih.gov
9eAcetamide derivative<1.74 vpcollege.org
9gAcetamide derivative<1.74 vpcollege.org
9hAcetamide derivative<1.74 vpcollege.org

Mechanisms of Cellular Growth Inhibition

The anti-proliferative effects of imidazo[1,2-b]pyridazine derivatives are attributed to several mechanisms of action, most notably the inhibition of key enzymes involved in cell growth and proliferation. A prominent mechanism identified is the inhibition of the mTOR (mammalian target of rapamycin) kinase. nih.gov Specific diaryl urea derivatives of imidazo[1,2-b]pyridazine, such as compounds A17 and A18, have been identified as potent mTOR inhibitors with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov Inhibition of this pathway disrupts downstream signaling involving AKT and S6 phosphorylation, leading to cell cycle arrest, typically at the G1 phase. nih.gov Other derivatives have been found to act as dual c-Met and VEGFR2 kinase inhibitors, which are crucial for tumor growth and angiogenesis. actascientific.com

Induction of Apoptosis

Cellular growth inhibition by imidazo-based heterocyclic compounds is often linked to the induction of apoptosis, or programmed cell death. Studies on the related imidazo[1,2-a]pyridine scaffold have shown that potent derivatives can trigger apoptosis in cancer cells. This is often evidenced by an increase in the expression of pro-apoptotic proteins such as p53 and p21. nih.gov For imidazo[1,2-b]pyridazine derivatives that inhibit mTOR, the downstream effect of suppressed cell signaling is the induction of cell cycle arrest, which can subsequently lead to apoptosis. nih.gov

Inhibition of Tubulin Polymerization

A key mechanism for the anticancer activity of many heterocyclic compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov While this has been extensively studied for the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold, it represents a plausible mechanism for imidazo[1,2-b]pyridazines. nih.gov These compounds act as colchicine (B1669291) binding site inhibitors, preventing the formation of microtubules which are essential for creating the mitotic spindle during cell division. nih.gov This disruption leads to mitotic arrest and ultimately, cell death. Fused imidazopyrazine-based compounds have been shown to inhibit tubulin polymerization in vitro as effectively as colchicine. nih.gov

Antimicrobial and Antiparasitic Research

The imidazo[1,2-b]pyridazine core is recognized for its broad-spectrum antimicrobial and antiparasitic properties. nih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogens, including bacteria, fungi, and protozoan parasites.

Antimalarial Efficacy and Target Identification

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown promise as antimalarial agents. In one study, novel 2-substituted aryl-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives were screened for their in-vitro activity against the malaria parasite, Plasmodium falciparum. thesciencein.org The results indicated that certain compounds in the series exhibited good antimalarial activity. thesciencein.org While specific data for the 2-furan derivative was not detailed, the findings support the potential of this chemical class. The mechanism of action for related scaffolds has been linked to the inhibition of parasitic protein kinases, which are essential for the parasite's life cycle. vpcollege.org

Antitubercular Activity

The fight against tuberculosis has also benefited from research into imidazo[1,2-b]pyridazine and related scaffolds. neuroquantology.com A study involving the synthesis of imidazo[1,2-b]pyridazine derivatives incorporating piperazine (B1678402) and morpholine (B109124) moieties revealed potent in vitro activity against Mycobacterium tuberculosis H37Rv strains. researchgate.net Two compounds from this series exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL. researchgate.net The efficacy of these compounds is often attributed to their lipophilic nature, which may facilitate penetration of the mycobacterial cell wall. researchgate.net The broader class of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines, is well-established for its potent anti-TB activity, with some derivatives showing MIC values as low as 1.6 µg/mL against the H37Rv strain. nih.govrsc.org

Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound SeriesTarget OrganismMIC (μg/mL)Reference
8h (piperazine/morpholine derivative)M. tuberculosis H37Rv1.6 researchgate.net
8j (piperazine/morpholine derivative)M. tuberculosis H37Rv1.6 researchgate.net

Studies on Antiviral Properties

The imidazo[1,2-b]pyridazine scaffold has been identified as a novel structural class of inhibitors targeting picornaviruses, a family of viruses that includes human rhinoviruses (HRV), the cause of the common cold. nih.gov A study focused on designing and synthesizing 2-aminoimidazo[1,2-b]pyridazine derivatives identified compounds with potent, broad-spectrum activity against various rhinoviruses and enteroviruses. nih.gov The research highlighted that the nature of the chemical linker between the core scaffold and a phenyl group significantly influences the antiviral activity, with oxime linkers proving particularly effective. nih.gov

In other research, certain 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives have shown inhibitory effects against the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). researchgate.net Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of HCMV replication. researchgate.net Additionally, some pyridazine derivatives have been evaluated for their activity against Hepatitis A virus (HAV), with one compound, in particular, demonstrating a high virucidal effect, possibly by binding to the viral capsid and preventing its attachment to host cells. nih.govresearchgate.net

While these studies focus on derivatives, they underscore the potential of the core imidazo[1,2-b]pyridazine structure in the development of antiviral agents. The furan (B31954) moiety in "2-(Furan-2-yl)imidazo[1,2-b]pyridazine" is also a component of various biologically active compounds, including some with antiviral applications. amazonaws.com

Anthelmintic Research

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant potential as anthelmintic agents. A series of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives were synthesized and evaluated for their in vitro activity against Haemonchus contortus, a parasitic nematode of significant concern in livestock. nih.gov The most potent compounds in this series exhibited LD₉₉ values of 30 nM, an efficacy comparable to the widely used commercial anthelmintic, Ivermectin. nih.gov

The related imidazo[1,2-a]pyridine scaffold has also been investigated for anthelmintic properties, with research targeting the cholinergic receptors of Haemonchus contortus. nih.govresearchgate.net This suggests that the broader class of imidazo-fused pyridazines and pyridines represents a promising area for the discovery of new treatments for parasitic infections. nih.gov

Modulation of Inflammatory Pathways

The imidazo[1,2-b]pyridazine framework is a key feature in compounds designed to modulate inflammatory responses. nih.gov These derivatives have been investigated for their ability to interfere with key inflammatory mediators and pathways.

Inhibition of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a variety of inflammatory diseases, including rheumatoid arthritis. nih.gov Medicinal chemistry efforts have focused on developing 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as inhibitors of TNF-α production. nih.govdntb.gov.ua In one such study, analogs featuring 3-pyridyl and (4-(methylsulfonyl)phenyl) substitutions were particularly effective, showing inhibition of TNF-α production with IC₅₀ values of 0.9 µM and 0.4 µM, respectively. nih.gov These findings identify the imidazo[1,2-b]pyridazine scaffold as a promising starting point for the development of novel treatments for TNF-α-mediated inflammatory conditions. nih.gov

Anti-inflammatory Mechanisms

Beyond TNF-α inhibition, imidazo[1,2-b]pyridazine derivatives have been shown to possess other anti-inflammatory capabilities. Some substituted compounds have been found to inhibit bacterial lipopolysaccharide-mediated cyclooxygenase-2 (COX-2) expression and nitric oxide (NO) release in primary rat microglial cells. nih.gov For instance, one potent acetylcholinesterase inhibitor from this class also significantly reduced LPS-mediated iNOS expression and NO release at higher concentrations. nih.gov

Furthermore, the imidazo[1,2-b]pyridazine structure has been utilized to develop small molecule inhibitors of Interleukin-17A (IL-17A). acs.org IL-17A is a pro-inflammatory cytokine central to the pathogenesis of chronic autoimmune diseases like psoriasis and rheumatoid arthritis. acs.org The development of orally administered imidazo[1,2-b]pyridazine-based IL-17A inhibitors represents a potential alternative to biologic therapies for these conditions. acs.org

Table 1: Inhibition of TNF-α Production by Imidazo[1,2-b]pyridazine Derivatives
CompoundSubstitutionActivity (IC₅₀)Source
8q3-pyridyl0.9 µM nih.gov
8w(4-(methylsulfonyl)phenyl)0.4 µM nih.gov

Neurobiological Activity and Potential Mechanisms

The versatile imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in addressing neurodegenerative diseases, particularly through the inhibition of key enzymes in the nervous system. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease. nih.gov Research has led to the development of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives as potent AChE inhibitors. researchgate.net Within a synthesized series, two compounds, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine, emerged as the most potent inhibitors, with IC₅₀ values below 0.05 µM (40-50 nM). nih.govresearchgate.net These compounds demonstrated significantly greater inhibitory activity than the reference drug galantamine in related studies on similar scaffolds. scilit.comresearchgate.net Molecular docking studies suggest that these inhibitors can bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme. scilit.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Imidazo[1,2-b]pyridazine Derivatives
CompoundSubstitutionAChE Inhibition (IC₅₀)Source
5c3-nitro-6-(piperidin-1-yl)<0.05 µM (50 nM) nih.govresearchgate.net
5h3-nitro-6-(4-phenylpiperazin-1-yl)<0.05 µM (40 nM) nih.govresearchgate.net

Ligand Binding to Amyloid Aggregates

The imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for developing agents that bind to β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.gov Research into this class of compounds has explored how different substitutions on the imidazo[1,2-b]pyridazine core influence their binding affinity for synthetic Aβ aggregates. nih.govnih.gov

In a study evaluating a series of imidazo[1,2-b]pyridazine derivatives, the binding affinities, represented by the inhibition constant (Ki), were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the heterocyclic system. nih.gov The investigation revealed that a 2-N,N-dimethylaminophenyl group was particularly effective for achieving high binding affinity. nih.gov For instance, the compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov This suggests that the nature of the substituent at the 2-position plays a crucial role in the interaction with amyloid aggregates.

While direct experimental data on the binding of this compound to amyloid aggregates is not extensively detailed in the reviewed literature, the structure-activity relationship studies on analogous compounds provide a foundational understanding. The general approach involves designing these molecules to be isosteric analogues of other known amyloid imaging agents, with the goal of reducing nonspecific binding by modifying lipophilicity through the introduction of nitrogen atoms in the pyridazine ring. nih.gov

Table 1: Binding Affinities of Selected Imidazo[1,2-b]pyridazine Derivatives to Aβ1-40 Aggregates

Compound Substituent at Position 2 Substituent at Position 6 Ki (nM)
4 4'-Dimethylaminophenyl -SMe 11.0
Derivative A Phenyl -Cl >1000
Derivative B 4'-Aminophenyl -Cl 187.3
Derivative C 4'-Monomethylaminophenyl -Cl 64.2
Derivative D 4'-Dimethylaminophenyl -Cl 49.6

Other Biological Actions

The imidazo[1,2-b]pyridazine core is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities. researchgate.netrjptonline.org Derivatives of this heterocyclic system have been investigated for various therapeutic applications, demonstrating the broad potential of this chemical class. rjptonline.org

Studies have shown that compounds featuring the imidazo[1,2-b]pyridazine nucleus possess potent antimycobacterial properties. rjptonline.org Additionally, certain derivatives have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi. rjptonline.org The structural framework of imidazo[1,2-b]pyridazine has also been utilized in the development of agents with antimalarial activity, with some compounds showing efficacy against Plasmodium falciparum.

Furthermore, the imidazo[1,2-b]pyridazine structure is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net This has led to its exploration in the context of enzyme inhibition, with various derivatives being designed as inhibitors for different kinases. researchgate.net The diverse biological profile of this compound class also includes reports of anticancer and anti-inflammatory potential, highlighting the extensive efforts to develop imidazo[1,2-b]pyridazine-based therapeutic agents. researchgate.netrjptonline.org

Computational Chemistry and in Silico Investigations

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the imidazo[1,2-b]pyridazine (B131497) scaffold, docking studies have been crucial in elucidating its binding modes within the active sites of various protein targets.

Derivatives of the imidazo[1,2-b]pyridazine core have been identified as potent inhibitors for several kinases and other enzymes. Docking simulations reveal that the fused heterocyclic ring system often serves as a scaffold that anchors the ligand into the binding pocket through specific interactions. For instance, in studies targeting Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, imidazopyridazine analogs were shown to interact with the hinge region of the enzyme's JH2 domain. nih.gov Key interactions typically involve hydrogen bonds between the nitrogen atoms of the imidazopyridazine core and backbone residues of the protein, such as the carbonyl and NH groups of Val690. nih.gov Further hydrogen bonding can occur with residues near the gatekeeper position, like Lys642 and Glu688, often mediated by a water molecule. nih.gov

In the context of antibacterial research, imidazo[1,2-b]pyridazine derivatives have been docked into the active site of Penicillin-binding protein (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA). onljbioinform.com These studies highlighted the formation of multiple hydrogen bonds with key amino acid residues, including SER 112, TYR 122, and LYS 123, which are critical for the stability of the ligand-protein complex and subsequent inhibition of the enzyme. onljbioinform.com

The presence of the 2-(furan-2-yl) substituent introduces additional possibilities for interaction. The oxygen atom of the furan (B31954) ring can act as a hydrogen bond acceptor, while the aromatic nature of the ring can facilitate π-π stacking or hydrophobic interactions with corresponding residues in the protein's active site. The specific orientation and interactions of the furan moiety would be highly dependent on the topology of the target binding pocket.

Table 1: Summary of Molecular Docking Interactions for the Imidazo[1,2-b]pyridazine Scaffold
Protein TargetKey Interacting ResiduesPrimary Interaction TypesReference
Tyk2 JH2 DomainVal690, Lys642, Glu688Hydrogen Bonding nih.gov
PBP2a (MRSA)SER 112, PRO 113, TYR 122, LYS 123, GLY 121Hydrogen Bonding onljbioinform.com
c-Met Kinase-Structure-based design using co-crystal data nih.gov
VEGFR2 Kinase-Structure-based design using co-crystal data nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a powerful computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This methodology has been applied to scaffolds related to imidazo[1,2-b]pyridazine to accelerate the discovery of new hit compounds.

For the closely related imidazo[1,2-a]pyridine (B132010) core, collaborative virtual screening efforts have been successful in expanding the chemical space around an initial hit for visceral leishmaniasis. nih.govresearchgate.net By probing proprietary pharmaceutical company libraries, researchers were able to rapidly identify novel analogues with improved antiparasitic activity and a better selectivity index. nih.govresearchgate.net This process allows for the efficient exploration of the structure-activity relationship (SAR), guiding further optimization of the chemical series. researchgate.net

A similar strategy can be applied to 2-(Furan-2-yl)imidazo[1,2-b]pyridazine. A virtual library can be designed by starting with this core structure and systematically modifying it. For example, various substituents could be added to different positions on the imidazopyridazine ring system or the furan moiety. This library can then be screened against a validated protein target using docking simulations or pharmacophore models. The goal is to identify derivatives with enhanced binding affinity, selectivity, and favorable drug-like properties, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These calculations provide fundamental information about molecular structure, stability, and reactivity. For heterocyclic systems like imidazo[1,2-b]pyridazine, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Analysis of the Frontier Molecular Orbitals (FMOs) is particularly important. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.

For related imidazo[1,2-a]pyrimidine (B1208166) structures, DFT calculations have been used to compute the HOMO-LUMO gap, chemical hardness (η), and the electrophilicity index (ω), providing a detailed profile of the molecule's reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In the this compound molecule, the nitrogen atoms of the imidazopyridazine ring and the oxygen of the furan ring are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding.

Table 2: Key Parameters from Quantum Chemical Calculations
ParameterSignificanceReference
HOMO EnergyIndicates electron-donating ability nih.gov
LUMO EnergyIndicates electron-accepting ability nih.gov
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and kinetic stability nih.gov
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactivity sites nih.gov
Chemical Hardness (η)Measures resistance to change in electron distribution nih.gov

Prediction of ADME-related Properties

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico models provide a rapid and cost-effective way to predict these properties, helping to identify candidates with a higher probability of success in later clinical stages.

Various online tools and software packages can predict a range of ADME-related parameters for a given chemical structure. nih.govfrontiersin.org These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. For this compound, these models can estimate properties such as intestinal absorption, Caco-2 cell permeability, plasma protein binding, and potential to be a substrate or inhibitor of key transporters like P-glycoprotein. frontiersin.org

For example, Caco-2 permeability is an indicator of a compound's ability to cross the intestinal wall. frontiersin.org Predictions of whether a compound is a substrate for P-glycoprotein are also critical, as this efflux pump can actively transport drugs out of cells, reducing their bioavailability. frontiersin.org Other important predicted properties include blood-brain barrier permeability, which is relevant for compounds targeting the central nervous system, and potential interactions with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. While specific pharmacokinetic data is excluded, these general ADME predictions are vital for prioritizing compounds with favorable drug-like characteristics.

Table 3: Commonly Predicted ADME-related Properties
PropertyDescriptionRelevance
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.Oral bioavailability
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.Absorption potential
P-glycoprotein Substrate/InhibitorPredicts interaction with the P-gp efflux pump.Bioavailability and drug-drug interactions
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability of a compound to cross into the central nervous system.CNS drug targeting
CYP450 InhibitionPredicts the potential to inhibit key metabolic enzymes (e.g., 2D6, 3A4).Metabolism and drug-drug interactions

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant degree of conformational flexibility arises from the rotation around the single bond connecting the furan ring to the imidazopyridazine core.

Studies on analogous systems, such as substituted imidazo[1,2-a]pyrazines, have used DFT to generate potential energy surface (PES) scans. nih.gov These scans map the change in energy as a specific dihedral angle is rotated, allowing for the identification of the most stable, low-energy conformations (rotamers). The relative populations of these conformers can be influenced by intramolecular interactions, such as hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. researchgate.net An MD simulation can be used to study the conformational flexibility of this compound in a simulated physiological environment (e.g., in a water box). researchgate.net Furthermore, when the compound is docked into a protein target, MD simulations can assess the stability of the binding pose. By analyzing the trajectory of the simulation, one can observe how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds), and the flexibility of different parts of the ligand and protein, often measured by the root-mean-square fluctuation (RMSF). mdpi.com This provides a deeper understanding of the dynamics of the protein-ligand interaction beyond the static picture offered by molecular docking.

Applications Beyond Direct Therapeutic Use

Radiotracer Development for Molecular Imaging (e.g., Amyloid Plaques, TRK Family)

The imidazo[1,2-b]pyridazine (B131497) framework is a promising candidate for the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov These agents allow for the non-invasive visualization and quantification of biological processes in vivo.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated as imaging agents for β-amyloid plaques, which are pathological hallmarks of Alzheimer's disease. nih.gov The core structure is designed as an isosteric analog of other known amyloid imaging agents. Researchers have found that modifying the aryl group at the 2-position and other substituents can effectively reduce the compound's lipophilicity, which in turn may decrease non-specific binding in the brain and improve image quality. nih.gov A series of these derivatives showed binding affinities (Ki) to synthetic Aβ1-40 aggregates ranging from 11.0 to over 1000 nM. nih.govnih.gov For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity (Ki = 11.0 nM), suggesting its potential for development into a PET radiotracer when labeled with isotopes like carbon-11. nih.gov

The Tropomyosin receptor kinase (TRK) family of proteins is another important target for molecular imaging in neurology and oncology. researchgate.net Overexpression or abnormal expression of TRK proteins is linked to various human cancers. Consequently, small molecule inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been selected for labeling with 11C and 18F for use in PET imaging to visualize TRK expression. researchgate.netnih.gov

Compound DerivativeTargetKey FindingsReference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineβ-Amyloid PlaquesHigh binding affinity (Ki = 11.0 nM) to Aβ aggregates. Potential for 11C labeling for PET imaging. nih.gov
General Imidazo[1,2-b]pyridazine ScaffoldTRK FamilySelected for 11C and 18F labeling for PET imaging of TRK proteins in cancer. researchgate.net

Applications in Material Science (e.g., Organic Light-Emitting Devices, Hybrid Materials)

In material science, the imidazo[1,2-b]pyridazine (IP) core has been identified as a novel and effective electron-transporting unit for host materials in high-performance red-phosphorescent Organic Light-Emitting Devices (OLEDs). nih.gov The IP moiety imparts excellent thermal stability and electron-transporting capabilities to materials. nih.gov

Researchers have developed bipolar host materials by combining the n-type (electron-transporting) IP unit with p-type (hole-transporting) units like carbazole. nih.gov By strategically altering the substitution sites on the IP core, materials such as IP6Cz and IP68Cz have been synthesized. When used as hosts for red phosphorescent emitters like Ir(pq)2acac, OLEDs based on these materials exhibit exceptionally high electroluminescence efficiency. For example, the IP6Cz-based device achieved a maximum external quantum efficiency (ηext,max) of 26.9% with minimal efficiency roll-off. nih.gov Similarly, a device using Ir(piq)2acac as the emitter achieved a ηext,max of 20.5%. nih.gov This research demonstrates that the imidazo[1,2-b]pyridazine unit is a first-rate building block for creating bipolar host materials for efficient red-emitting devices. nih.govdergipark.org.tr

Additionally, the scaffold has been used to create photochromic hybrid materials, specifically imidazo[1,2-b]pyridazine-based iodoargentate hybrids, indicating its utility in developing materials with tunable optical properties. dergipark.org.tr

Host MaterialEmitterMax. External Quantum Efficiency (ηext,max)Reference
IP6CzIr(pq)2acac26.9% nih.gov
IP68CzIr(pq)2acac25.2% nih.gov
IP6CzIr(piq)2acac20.5% nih.gov
IP68CzIr(piq)2acac19.9% nih.gov

Use as Chemical Probes for Cellular Pathway Elucidation

While many imidazo[1,2-b]pyridazine derivatives are developed as therapeutic inhibitors, their potent and often selective inhibitory activity also makes them valuable as chemical probes. These probes are essential tools for dissecting and understanding complex cellular signaling pathways. By selectively blocking the function of a specific enzyme or protein, researchers can observe the downstream consequences and thereby elucidate the protein's role in a given biological process.

The imidazo[1,2-b]pyridazine scaffold has been the basis for inhibitors targeting a wide array of enzymes and pathways critical in cell biology. dergipark.org.trnih.gov These include kinases like Breakpoint cluster region-Abelson (BCR-ABL), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Bruton's tyrosine kinase (BTK), and the mammalian Target of Rapamycin (mTOR). researchgate.netdergipark.org.trdergipark.org.tr For example, derivatives have been developed as potent dual inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation. drugbank.com Using such specific inhibitors as chemical probes allows for detailed studies of these signaling cascades in both normal and pathological states, such as cancer and inflammatory diseases. dergipark.org.tr

Target Enzyme/PathwayBiological RelevanceReference
PI3K/mTORCell growth, proliferation, survival drugbank.com
VEGFR2 KinaseAngiogenesis (blood vessel formation) dergipark.org.tr
Bruton's Tyrosine Kinase (BTK)B-cell development and autoimmune signaling dergipark.org.tr
Tumor Necrosis Factor alpha (TNF-α)Inflammation and immune response dergipark.org.tr
Pim KinaseCell survival and proliferation dergipark.org.tr
Death-Associated Protein Kinase (DAPK)Apoptosis (programmed cell death) researchgate.net

Role as Reagents in Organic Synthesis

The imidazo[1,2-b]pyridazine nucleus is not only a target for synthesis but also a tool and building block in its own right within the field of organic synthesis. Its chemical properties allow it to participate in various reactions, facilitating the construction of more complex molecules.

The scaffold itself can be used as a reagent; for example, it has been reported to function as a brominating agent in certain organic syntheses. researchgate.netdergipark.org.tr More commonly, it serves as a foundational core that can be readily functionalized. The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-aminopyridazine (B1208633) derivative. nih.gov

Once formed, the core is a versatile platform for further elaboration using modern synthetic methods. A wide range of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Negishi, Kumada, and Stille reactions, have been successfully applied to functionalize the imidazo[1,2-b]pyridazine ring. researchgate.net These reactions allow for the precise installation of various substituents at different positions, enabling the systematic synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov For instance, novel derivatives have been synthesized via the Suzuki reaction of a 6-chloro-imidazo[1,2-b]pyridazine intermediate with various aryl boronic acids. thesciencein.org This chemical tractability makes the scaffold a valuable reagent and building block for synthetic chemists. researchgate.net

Emerging Research Avenues and Future Perspectives

Strategies for Overcoming Challenges in Scaffold Development

A primary challenge in the development of drug candidates based on fused bicyclic rings, including the imidazo[1,2-b]pyridazine (B131497) scaffold, is managing their physicochemical properties. Issues such as high lipophilicity and low aqueous solubility are common and can lead to suboptimal plasma exposure and poor pharmacokinetic profiles. nih.gov For instance, research on related anti-tuberculosis agents found that high lipophilicity resulted in precipitation in the gut and consequently poor absorption. nih.gov

A key strategy to overcome these hurdles is scaffold modification to improve metabolic stability. In the development of Tyrosine Kinase 2 (Tyk2) inhibitors, researchers found that a series of 6-anilino imidazopyridazine ligands suffered from poor metabolic stability. By replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, they achieved a dramatic improvement in this characteristic.

Another challenge is achieving selective activity to minimize off-target effects. The design of compounds with specific substitutions can modulate activity at different receptors. For example, various substituted imidazo[1,2-b]pyridazines have been shown to act as potent ligands for central benzodiazepine (B76468) (Bz) receptors, while others demonstrate more selective activity at peripheral-type Bz binding sites. nih.gov Future development will require careful tuning of substituents on the core scaffold to balance potency, selectivity, and drug-like properties.

Design of Novel Imidazo[1,2-b]pyridazine Scaffolds with Enhanced Profiles

The design of novel derivatives with enhanced biological profiles hinges on extensive structure-activity relationship (SAR) studies. The imidazo[1,2-b]pyridazine scaffold offers multiple positions (e.g., C2, C3, C6) for chemical modification, allowing for the fine-tuning of pharmacological activity.

Research into anticancer agents has demonstrated how strategic substitutions can yield highly potent and selective inhibitors. For example, a series of 2-acylamino-6-phenoxy-imidaz[1,2-b]pyridazine derivatives were evaluated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors. actascientific.com One compound from this series, TAK-593, showed exceptional potency with an IC50 value of 0.95 nM against VEGFR2. actascientific.com Similarly, another derivative, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl) benzamide, also displayed strong inhibitory activity against VEGFR2 with an IC50 of 7.1 nM. actascientific.com

The substitution at the C2 position, such as with a furan-2-yl group, is critical for molecular recognition and binding affinity. SAR studies on derivatives designed as ligands for β-amyloid plaques revealed that a 2-N,N-dimethylaminophenyl moiety was important for desirable binding affinity, while replacing the phenyl ring with pyridinyl or thiophenyl rings significantly reduced it. nih.gov This highlights the sensitivity of biological targets to the electronic and steric nature of the C2 substituent.

Table 1: Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetInhibitory Concentration (IC50)Disease Area
TAK-593VEGFR2 Kinase0.95 nMCancer
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl) benzamideVEGFR2 Kinase7.1 nMCancer
Compound 26 (a 3,6-disubstituted derivative)TAK155 nMMultiple Myeloma
Compound 24 (covalent inhibitor)CDK1215.5 nMTriple-Negative Breast Cancer
Compound 24 (covalent inhibitor)CDK1312.2 nMTriple-Negative Breast Cancer

Integration of Advanced Synthetic and Computational Techniques

The synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold have been significantly advanced by modern synthetic and computational methods.

Advanced Synthetic Methods: The foundational structure is typically formed through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov However, the diversification of the scaffold relies heavily on organometallic-chemistry-based methods. researchgate.net Metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Negishi, Kumada, and Stille reactions, are now routinely employed for the functionalization of the core. researchgate.netresearchgate.net For instance, novel 2- and 6-substituted imidazo[1,2-b]pyridazine derivatives have been efficiently synthesized using the Suzuki reaction. thesciencein.org Furthermore, C-H activation techniques are emerging as powerful tools for direct C-arylation, C-benzylation, and C-alkylation, offering more streamlined synthetic routes. researchgate.net

Computational Techniques: Computational chemistry plays a pivotal role in accelerating the drug discovery process. Molecular docking studies are widely used to predict the binding modes of novel derivatives within the active sites of target proteins, thereby guiding rational drug design. nih.gov This approach has been successfully applied to develop new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides as anticancer agents, where docking studies revealed strong binding interactions with key kinases. nih.gov Beyond docking, Density Functional Theory (DFT) methods are employed to calculate and understand the electronic properties of these molecules, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for reactivity and intermolecular interactions. nih.gov

Exploration of Untapped Pharmacological Potential

While the imidazo[1,2-b]pyridazine scaffold is well-established in oncology and anti-parasitic research, its full therapeutic potential remains largely untapped. nih.govresearchgate.net Current research is expanding into new and diverse pharmacological areas.

One promising avenue is in the field of neurodegenerative diseases. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov Certain derivatives showed high binding affinity, with Ki values as low as 11.0 nM, suggesting their potential for development as PET radiotracers for imaging these plaques. nih.gov

Additionally, this scaffold has shown activity at central and peripheral benzodiazepine receptors, indicating potential applications in treating anxiety and other central nervous system disorders. nih.gov The versatility of this core is further demonstrated by its reported activities as inhibitors of TNF-α production (anti-inflammatory), Bruton's tyrosine kinase (autoimmune diseases), and Death-Associated Protein Kinase (DAPK). dergipark.org.trresearchgate.net The broad range of biological targets underscores the value of continued screening of new derivatives against diverse assays to uncover novel therapeutic applications. dergipark.org.tr

Table 2: Diverse Biological Targets of the Imidazo[1,2-b]pyridazine Scaffold

Target ClassSpecific ExamplesPotential Therapeutic Area
Protein KinasesVEGFR2, c-Met, TAK1, CDK12/13, TYK2Cancer, Inflammation
CNS ReceptorsBenzodiazepine ReceptorsAnxiety, Neurological Disorders
Protein Aggregatesβ-Amyloid PlaquesAlzheimer's Disease (Diagnostics)
CytokinesTNF-αInflammatory Diseases
Parasitic EnzymesCalcium-Dependent Protein Kinase 1 (CDPK1)Toxoplasmosis, Malaria

Multitargeting Approaches with Imidazo[1,2-b]pyridazine Derivatives

The complexity of diseases like cancer often involves multiple signaling pathways. This has led to the development of multitargeting agents that can inhibit several key proteins simultaneously. The imidazo[1,2-b]pyridazine scaffold is particularly well-suited for this approach.

The most prominent example is Ponatinib (B1185), a potent multi-targeted tyrosine kinase inhibitor. nih.gov Following this precedent, researchers have actively pursued other dual or multi-targeted inhibitors. One study reported the development of imidazo[1,2-b]pyridazine derivatives that act as dual inhibitors of c-Met and VEGFR2 kinases, both of which are crucial in tumor growth and angiogenesis. actascientific.com A lead compound from this series demonstrated significant in-vivo antitumor activity in mouse xenograft models. actascientific.com

The future of drug design with this scaffold will likely involve more sophisticated multitargeting strategies. By carefully selecting substituents, it may be possible to design molecules with tailored polypharmacology, hitting a specific set of targets to achieve a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. This approach could be applied not only to cancer but also to complex inflammatory and infectious diseases where multiple factors are at play.

Q & A

What are the foundational synthetic methodologies for preparing 2-(Furan-2-yl)imidazo[1,2-b]pyridazine and its derivatives?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation reactions. For example, 2-aminoimidazoles can react with 1,3-difunctional aliphatic compounds (e.g., diketones or α,β-unsaturated carbonyls) to form the pyridazine ring . Specific to 2-(Furan-2-yl) substitution, Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl/heteroaryl groups at the 2-position. Key steps include:

  • Substituent introduction : Use of furan-2-ylboronic acid in palladium-catalyzed coupling .
  • Optimization : Reaction conditions (e.g., Na₂HPO₄ in DMA for carbamate coupling) and purification via column chromatography .

How are structural and spectral characterization techniques applied to confirm the identity of this compound?

Characterization relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes furan protons (δ 6.3–7.5 ppm) and imidazo[1,2-b]pyridazine carbons .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₀H₇N₃O: calculated 185.0589, observed 185.0592) .

What biological activities are associated with this compound derivatives?

Key pharmacological properties include:

  • TYK2 inhibition : Allosteric binding to the JH2 pseudokinase domain, suppressing IL-12/IL-23 signaling (IC₅₀ < 50 nM) .
  • CNS modulation : High-affinity displacement of ³H-diazepam in rat brain membranes (e.g., IC₅₀ = 1.5 nM for 6-(m-methoxybenzyloxy) analogs) .
  • Antiviral activity : Inhibition of BVDV and HCV replication via structural mimicry of viral protease substrates .

How can researchers optimize imidazo[1,2-b]pyridazine derivatives for enhanced selectivity and potency?

Strategies include:

  • Scaffold modification : Iterative changes to substituents (e.g., replacing methoxy with fluorophenyl groups improves TYK2 selectivity over JAK1 ).
  • Computational modeling : DFT studies predict electronic effects of substituents on binding (e.g., furan’s electron-rich π-system enhances pseudokinase domain interactions) .
  • Cellular assays : Dose-response curves (e.g., EC₅₀ in HEK293 cells) validate target engagement .

What structure-activity relationship (SAR) trends govern the binding affinity of this compound analogs?

Substituent Position Effect on Activity Example
6-position Electron-withdrawing groups (e.g., Cl, NO₂) enhance TYK2 inhibition (IC₅₀ ↓ 50%) .6-chloro derivatives
3-position Methoxy groups improve CNS binding (IC₅₀ = 1.5 nM vs. 25 nM for unsubstituted) .3-methoxy-6-(m-methoxybenzyloxy)
2-position Bulky aryl groups (e.g., 3,4-methylenedioxyphenyl) reduce off-target effects .2-(3',4'-methylenedioxyphenyl)

What computational methods are used to predict the electronic properties of imidazo[1,2-b]pyridazine derivatives?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, furan substitution lowers LUMO energy, facilitating electrophilic attack .
  • Molecular docking : Simulates binding poses in TYK2 JH2 (PDB: 4GIH) to prioritize synthetic targets .

How should researchers resolve contradictions in substituent effects across studies?

Conflicting data (e.g., 6-phenylthio vs. 6-methoxyphenylthio efficacy ) require:

  • Control experiments : Standardize assay conditions (e.g., GABA concentration in CNS studies ).
  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. primary neurons) .

What analytical methods ensure purity and stability of this compound in preclinical studies?

  • HPLC : Reverse-phase C18 columns (≥95% purity; mobile phase: acetonitrile/water + 0.1% TFA) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic susceptibility .

What pharmacokinetic challenges are associated with imidazo[1,2-b]pyridazine-based therapeutics?

  • Metabolic stability : Cytochrome P450 (CYP3A4) oxidation of furan rings necessitates prodrug strategies .
  • Blood-brain barrier penetration : LogP optimization (target: 2–3) balances lipophilicity and solubility .

How can green chemistry principles be applied to imidazo[1,2-b]pyridazine synthesis?

  • Solvent selection : Replace DMA with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalysis : Use Pd/C nanoparticles for Suzuki couplings (recyclable, 90% yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.